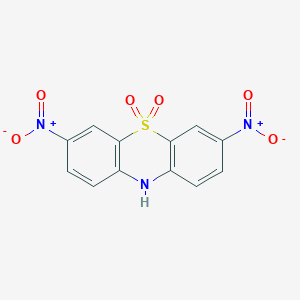![molecular formula C21H29N3O2 B5523697 3,5,7-trimethyl-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5523697.png)
3,5,7-trimethyl-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar indole derivatives involves the use of readily available precursors like piperazine-2,5-dione, which is utilized to prepare arylmethylenepiperazine-2,5-diones. These derivatives can further undergo cyclization to form pyrazino[1,2-a]indoles, which can be modified to yield substituted indoles through reactions with lithium aluminium hydride, sodium borohydride, lithium hydroxide monohydrate, and butyl lithium (Akeng’a & Read, 2005). Silicon-directed oxa-Pictet-Spengler cyclizations have been employed to synthesize tetrahydro-pyrano[3,4-b]indoles from 2-(2-trimethylsilanyl-1H-indol-3-yl)-ethanols and various ketones or aldehydes (Zhang et al., 2005).
Molecular Structure Analysis
The molecular structure of indole derivatives can be elucidated using techniques like X-ray crystallography, which has been used to determine the structure of 1-phenyl-4,8-dioxo-4,5,5a,8-tetrahydro-1H-pyrazolo[3,4-e]indolizine-5,5a,6-tricarboxylate derivatives, showcasing the utility of double Michael reactions followed by cyclization for complex indole synthesis (Tominaga et al., 1997).
Chemical Reactions and Properties
Indole derivatives participate in a variety of chemical reactions, including Diels-Alder reactions, which can extend to intramolecular variants to give cycloalka[e]- and [g]-indoles (Jackson & Moody, 1992). The electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives has been shown to synthesize bisindolyl-p-quinone derivatives through a unique regioselective process (Amani et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
Compounds related to 3,5,7-trimethyl-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}-1H-indole have been extensively studied for their synthetic versatility and utility in creating complex molecular architectures. For instance, the silicon-directed oxa-Pictet-Spengler cyclization has been utilized to synthesize tetrahydro-pyrano[3,4-b]indoles from 2-(2-trimethylsilanyl-1H-indol-3-yl)-ethanols and various ketones or aldehydes, showcasing a method to construct indole-based molecules with potential biological activities (Zhang et al., 2005). Similarly, the gold-catalyzed oxidative arylations of 3-butyn-1-ols and 2-propyn-1-ols with nitrones to yield distinct fused indoles bearing a heterocyclic ring highlight the advancements in catalytic methods for indole derivatization (Sahani & Liu, 2019).
Pharmacological Applications
Research into bis-indole derivatives has revealed significant antitumor activity, with some compounds displaying more potent effects than many previously tested indolylmethylene-2-indolinones. These studies demonstrate the potential of indole derivatives in cancer therapy and underscore the importance of synthetic innovation in developing new therapeutic agents (Andreani et al., 2008). Additionally, the exploration of serotonin 5-HT2 and dopamine D-2 antagonists within series of substituted indoles has led to the discovery of compounds with promising neurological applications, further showcasing the indole core's relevance in medicinal chemistry (Perregaard et al., 1992).
Eigenschaften
IUPAC Name |
[4-(oxan-4-yl)piperazin-1-yl]-(3,5,7-trimethyl-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-14-12-15(2)19-18(13-14)16(3)20(22-19)21(25)24-8-6-23(7-9-24)17-4-10-26-11-5-17/h12-13,17,22H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUSUFNWUGZLOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CCN(CC3)C4CCOCC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-indol-3-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide](/img/structure/B5523615.png)
![[1-[3-(2-aminoethyl)benzyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol dihydrochloride](/img/structure/B5523625.png)
![N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}chromane-3-carboxamide](/img/structure/B5523637.png)

![2-[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5523652.png)
![(1S*,5R*)-3-[(2-methoxyphenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523667.png)


![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-furamide](/img/structure/B5523683.png)



![1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5523719.png)
![N-{(3S*,4R*)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5523721.png)